![molecular formula C14H19Cl2N3O2S B14121520 N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2) CAS No. 936233-17-9](/img/structure/B14121520.png)
N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide–hydrogen chloride (1/2) is a chemical compound that features a pyrrolidine ring attached to an isoquinoline sulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide–hydrogen chloride (1/2) typically involves the reaction of isoquinoline-5-sulfonyl chloride with pyrrolidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrogen chloride to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide–hydrogen chloride (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide–hydrogen chloride (1/2) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide–hydrogen chloride (1/2) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones and prolinol.
Isoquinoline derivatives: Compounds with isoquinoline backbones, such as isoquinoline-5-sulfonyl chloride.
Uniqueness
N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide–hydrogen chloride (1/2) is unique due to its combined structural features of pyrrolidine and isoquinoline sulfonamide. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
936233-17-9 |
|---|---|
Fórmula molecular |
C14H19Cl2N3O2S |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
N-(pyrrolidin-2-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-10-12-4-2-7-16-12)14-5-1-3-11-9-15-8-6-13(11)14;;/h1,3,5-6,8-9,12,16-17H,2,4,7,10H2;2*1H |
Clave InChI |
PCHHNCCWMPIJLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


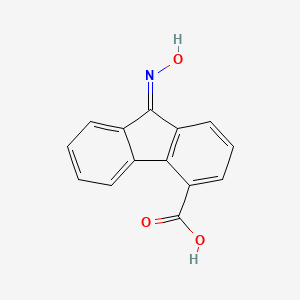
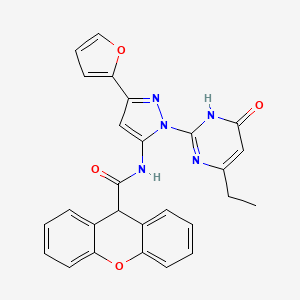
![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B14121446.png)
acetic acid](/img/structure/B14121453.png)
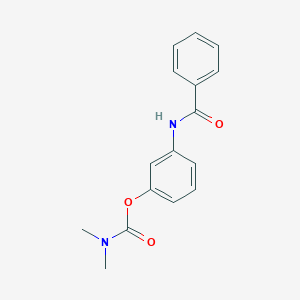
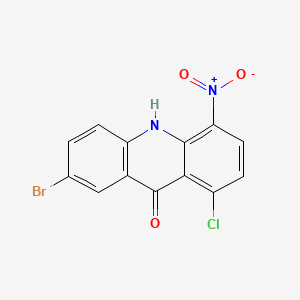
![6-methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14121482.png)
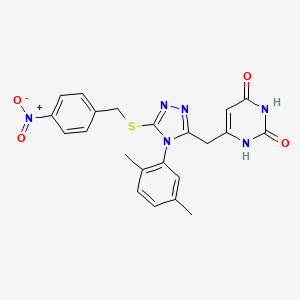
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14121505.png)

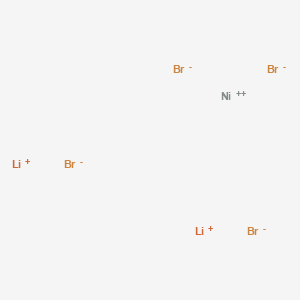
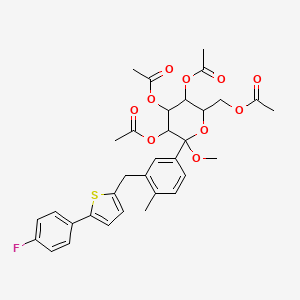
![2-[2-(2-Cyanoethylamino)phenyl]ethyl benzoate](/img/structure/B14121528.png)
![2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide](/img/structure/B14121531.png)
